molecular formula C21H21N3O3S B15106906 Ethyl 4-{[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B15106906
M. Wt: 395.5 g/mol
InChI Key: SZOSAMDFIAITTO-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate is a heterocyclic compound featuring a quinoline core substituted with a thiophene ring at the 2-position and a piperazine-1-carboxylate moiety at the 4-position via a carbonyl linker. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse pharmacological applications, including antimicrobial, anticancer, or enzyme inhibitory activity. Its synthesis likely involves multi-step reactions, such as coupling of thiophene-substituted quinoline derivatives with piperazine intermediates, followed by carboxylation .

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

ethyl 4-(2-thiophen-2-ylquinoline-4-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C21H21N3O3S/c1-2-27-21(26)24-11-9-23(10-12-24)20(25)16-14-18(19-8-5-13-28-19)22-17-7-4-3-6-15(16)17/h3-8,13-14H,2,9-12H2,1H3

InChI Key

SZOSAMDFIAITTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride and the quinoline derivative.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the quinoline-thiophene intermediate reacts with piperazine in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Ethyl 4-{[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.

    Material Science: The compound’s thiophene and quinoline moieties make it a candidate for organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as an agonist or antagonist by binding to receptors and modulating their activity.

    Pathways Involved: The compound may affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-carboxylate derivatives with quinoline or heteroaromatic substituents. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Comparative Analysis of Ethyl 4-{[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate and Analogues

Compound Structural Features Key Properties/Activities References
This compound Quinoline-thiophene core; piperazine-carboxylate tail Hypothesized antiplasmodial/antimicrobial activity (based on structural analogs)
Ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate Difluorophenyl substituent; lacks quinoline-thiophene Used in kinase inhibition studies; improved solubility due to fluorine atoms
Ethyl 4-(4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl)benzaldehyde derivatives (QH-04) Chloroquinoline-piperazine hybrid; aldehyde functional group Anticancer activity (IC₅₀ = 4.8 µM against MCF-7 cells); targets tubulin polymerization
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate Oxadiazole-thioether linker; dimethylphenyl group Antimicrobial activity (MIC = 12.5 µg/mL against S. aureus); enhanced metabolic stability
Tert-butyl 4-(6-fluoro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)piperazine-1-carboxylate Fluoroquinoline; methylsulfonyl-piperazine Aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitor (IC₅₀ = 89 nM); potential anticancer agent
Ethyl 4-((2-chlorophenyl)carbonyl)piperazine-1-carboxylate Chlorophenyl substituent; simple aromatic-carbonyl-piperazine Intermediate in antipsychotic drug synthesis; moderate CYP450 inhibition

Key Findings from Comparative Analysis

Structural Influence on Bioactivity: The quinoline-thiophene core in the target compound may enhance DNA intercalation or enzyme binding compared to simpler aryl analogs (e.g., difluorophenyl or chlorophenyl derivatives) . Electron-withdrawing groups (e.g., fluorine in , chlorine in ) improve solubility and metabolic stability but may reduce target affinity compared to heteroaromatic systems.

Synthetic Accessibility: The target compound requires complex multi-step synthesis, including thiophene-quinoline coupling and piperazine carboxylation, whereas simpler analogs (e.g., ) are synthesized via direct amidation or alkylation .

Pharmacological Potential: Quinoline-piperazine hybrids (e.g., ) show pronounced anticancer and enzyme inhibitory activities, suggesting the target compound may share similar mechanisms. Thiophene incorporation (as in the target compound) could modulate pharmacokinetics by altering lipophilicity and P-glycoprotein interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-{[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Coupling Reactions : The quinoline-thiophene moiety is synthesized via Suzuki-Miyaura coupling or Friedländer annulation, followed by carbonyl activation for piperazine conjugation .

Piperazine Functionalization : The piperazine ring is acylated using chloroacetyl or benzodioxinylcarbonyl reagents under nucleophilic conditions (e.g., DCM with DIPEA as a base) .

Purification : Column chromatography (e.g., silica gel with hexanes/EtOAc gradients) or crystallization (e.g., using Et₂O) is critical for isolating high-purity products .

  • Key Analytical Tools : Monitor reactions via TLC and confirm purity via HPLC (>95%) and NMR .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the quinoline, thiophene, and piperazine moieties .
  • X-ray Crystallography : For unambiguous assignment of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported?

  • Methodological Answer : Initial screening involves:

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs .
  • Enzyme Inhibition : Evaluate interactions with kinases or proteases via fluorescence-based assays, noting dose-dependent inhibition .
  • Computational Docking : Predict binding affinity to targets like EGFR or PARP using AutoDock Vina .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scalable production?

  • Methodological Answer :

  • Reaction Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). For example, DMF improves solubility in acylation steps .
  • Impurity Profiling : Identify byproducts (e.g., unreacted quinoline intermediates) via LC-MS and adjust stoichiometry or quenching protocols .
  • Scale-Up Challenges : Transition from batch to flow chemistry for exothermic reactions (e.g., acylations) to enhance reproducibility .

Q. What structure-activity relationship (SAR) insights exist for modifying this compound?

  • Methodological Answer :

  • Piperazine Modifications : Replace the ethyl carboxylate with tert-butyl or benzyl groups to alter lipophilicity and bioavailability .
  • Thiophene/Quinoline Substitutions : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the quinoline ring to enhance target binding .
  • Biological Testing : Compare IC₅₀ values of analogs in enzyme assays to map critical pharmacophores .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer :

  • Purity Verification : Re-analyze disputed batches via elemental analysis and 2D NMR to rule out impurities (>99% purity required) .
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and control compounds across labs to minimize variability .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP values and cytotoxicity) .

Q. What strategies are effective for target identification and mechanism of action studies?

  • Methodological Answer :

  • Chemical Proteomics : Use affinity chromatography with biotinylated analogs to pull down binding proteins from cell lysates .
  • CRISPR Screening : Knock out candidate targets (e.g., kinases) in cell lines to assess resistance/sensitivity .
  • Metabolomic Profiling : Track changes in ATP/NADH levels via LC-MS to infer pathways affected .

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